Hexyltrimethylammonium bromide

Vue d'ensemble

Description

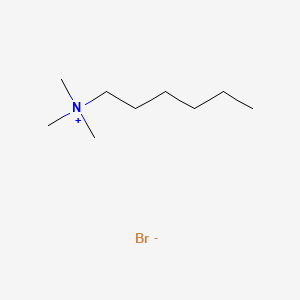

Hexyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C9H22BrN . It is a white crystalline solid that is highly soluble in water and various organic solvents. This compound is known for its surfactant properties, making it useful in a variety of applications, including as a phase transfer catalyst and in the preparation of zeolites.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexyltrimethylammonium bromide is typically synthesized through the reaction of hexyl bromide with trimethylamine. The reaction is carried out in an organic solvent such as acetone or ethanol. The general reaction is as follows:

C6H13Br+(CH3)3N→C9H22BrN

The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization from acetone.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants. The product is then isolated and purified through multiple recrystallization steps to achieve the desired purity.

Analyse Des Réactions Chimiques

Micelle Formation and Premicellar Aggregation

HTAB exhibits surfactant behavior in aqueous solutions, forming micelles above its critical micelle concentration (CMC). Below the CMC, premicellar ion-pair aggregates are observed .

Key Findings:

-

Micelle Dynamics: Two relaxation processes attributed to counterion diffusion (radial and tangential) .

-

Hydration: Hydrophobic hydration increases at lower temperatures, stabilizing micellar structures .

Phase Transfer Catalysis

HTAB facilitates interfacial reactions in biphasic systems, such as polycondensation for polyether synthesis .

Example Reaction:

Optimized Conditions:

Nanoparticle Stabilization

HTAB stabilizes gold nanoparticles (AuNPs) and mesoporous silica nanoparticles (MSNs) via hydrophobic interactions .

Key Applications:

-

Gold Nanorods: HTAB reduces surface energy, preventing aggregation during synthesis .

-

Silica Nanoparticles: HTAB templates MCM-41 MSNs with tunable pore sizes (2–10 nm) .

| Nanoparticle Type | Size Range | HTAB Concentration |

|---|---|---|

| AuNPs | 10–50 nm | 0.1–1.0 mM |

| MCM-41 MSNs | 100–615 nm | 0.5–2.0 wt% |

Interaction with Biomolecules

HTAB binds anionic capsular polysaccharides (CPS) via electrostatic interactions, enabling quantification through turbidimetric assays .

Mechanism:

Reactivity with Oxidizing Agents

HTAB undergoes decomposition when exposed to strong oxidizers (e.g., peroxides), producing hazardous gases like and .

Decomposition Pathway:

Safety Note: Reactions require controlled conditions to avoid explosive dust-air mixtures .

Applications De Recherche Scientifique

Synthesis and Catalysis

Hexyltrimethylammonium bromide is utilized as a surfactant in the synthesis of nanoparticles and other materials. Its ability to stabilize colloidal systems makes it valuable in:

- Nanoparticle Synthesis : It has been used to synthesize gold nanoparticles, which are crucial in biomedical applications and catalysis. The surfactant helps control the size and shape of the nanoparticles, leading to uniform products with desirable properties .

- Mesoporous Silica Formation : The compound is involved in the formation of mesoporous silica nanoparticles, which have applications in drug delivery and catalysis due to their high surface area and tunable pore sizes .

Biological Applications

In biological research, this compound serves multiple functions:

- DNA Extraction : The compound is effective in lysing cell membranes, facilitating the extraction of DNA while preserving its integrity. This property is particularly useful in molecular biology for isolating nucleic acids from various biological samples .

- Antimicrobial Activity : this compound exhibits antimicrobial properties, making it a candidate for formulations aimed at controlling bacterial growth in clinical settings. Its cationic nature allows it to disrupt microbial membranes .

Nanotechnology

The compound plays a significant role in nanotechnology:

- Liquid Crystal Alignment : Research indicates that this compound can be used to align liquid crystals in devices such as displays and sensors. Its ability to induce homeotropic alignment enhances the performance of liquid crystal displays by improving optical properties .

- Surfactant-Supported Silica Systems : Studies have shown that using this compound as a surfactant can enhance the adsorption of organic dyes onto silica particles, which is beneficial for environmental remediation processes .

Material Science

In material science, this compound is employed for:

- Thin Film Deposition : The compound is used as a precursor in thin film deposition techniques, contributing to the development of advanced materials for electronics and photonics .

- Stabilization of Foam Films : As a surfactant, it helps study the forces and stability of foam films produced from cationic surfactants, which has implications in various industrial applications .

Case Study 1: Nanoparticle Synthesis

A study demonstrated the successful synthesis of gold nanoparticles using this compound as a stabilizing agent. The resulting nanoparticles exhibited uniform size distribution and enhanced catalytic activity due to their high surface area.

Case Study 2: DNA Extraction Efficiency

In molecular biology labs, this compound has been evaluated for its effectiveness in DNA extraction protocols. Results indicated that samples treated with this compound yielded higher purity DNA compared to traditional methods.

Mécanisme D'action

Hexyltrimethylammonium bromide exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better interaction and reaction between compounds. In phase transfer catalysis, it facilitates the transfer of reactants from one phase to another, enhancing the reaction rate. The molecular target is typically the interface between phases, where it forms micelles or other structures to aid in the reaction process.

Comparaison Avec Des Composés Similaires

Hexyltrimethylammonium bromide is similar to other quaternary ammonium compounds such as:

- Dodecyltrimethylammonium bromide

- Hexadecyltrimethylammonium bromide

- Cetyltrimethylammonium bromide

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to its longer or shorter chain counterparts.

Activité Biologique

Hexyltrimethylammonium bromide (HTAB) is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and applications in biotechnology, supported by relevant data and case studies.

- Chemical Formula : C₆H₁₅N(CH₃)₃Br

- Molecular Weight : 202.2 g/mol

- Solubility : Soluble in water, with varying solubility based on concentration and temperature.

Antimicrobial Activity

HTAB exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism of action typically involves disrupting microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of HTAB on various cancer cell lines. The results indicate that HTAB can induce apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of HTAB on several cancer cell lines including HeLa, MCF-7, and A549. The results are summarized below:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Significant apoptosis observed |

| MCF-7 | 20 | Moderate cytotoxicity |

| A549 | 25 | Low cytotoxicity |

The study concluded that HTAB's effectiveness varies by cell type, suggesting a selective mechanism of action that may exploit metabolic differences between cancerous and normal cells .

The proposed mechanisms for HTAB's biological activity include:

- Membrane Disruption : HTAB interacts with phospholipid bilayers, altering membrane integrity and leading to cell death.

- Apoptosis Induction : In certain cancer cells, HTAB has been shown to activate apoptotic pathways, potentially through mitochondrial dysfunction .

Applications in Biotechnology

HTAB is widely used in various biotechnological applications due to its surfactant properties:

- DNA Extraction : As a component in buffers for DNA extraction, HTAB helps to lyse cells and solubilize nucleic acids.

- Nanoparticle Synthesis : HTAB is employed in the synthesis of gold nanoparticles, enhancing stability and preventing aggregation .

- Liquid Crystal Alignment : Research indicates that HTAB can be used to align liquid crystals in display technologies .

Propriétés

IUPAC Name |

hexyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVPKRHOTGQJSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434910 | |

| Record name | Hexyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-53-5 | |

| Record name | Hexyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2650-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyltrimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexanaminium, N,N,N-trimethyl-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.